molecular formula C13H19ClN2O2 B2741738 Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride CAS No. 1801292-60-3

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2741738
CAS No.: 1801292-60-3
M. Wt: 270.76
InChI Key: IPCOZMXJFAKPER-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride (CAS: 1801292-60-3) is a pyrrolidine-based organic compound with a molecular weight of 270.76 g/mol and an MDL number of MFCD31630925 . The structure comprises a five-membered pyrrolidine ring substituted with a benzyl group at position 1, an amino group at position 4, and a methyl carboxylate ester at position 3, with a hydrochloride salt form enhancing solubility.

Properties

IUPAC Name

methyl 4-amino-1-benzylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-13(16)11-8-15(9-12(11)14)7-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCOZMXJFAKPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl 4-oxopiperidine-3-carboxylate.

    Formation of Intermediate: Benzylamine reacts with methyl 4-oxopiperidine-3-carboxylate under basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Azetidine and pyrrolidine derivatives, such as KHG26792 [3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride], share functional similarities with the target compound. Below is a comparative analysis:

Parameter Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate HCl KHG26792 ACNU [3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-1-(2-chloroethyl)-1-nitrosourea]
Core Structure Pyrrolidine (5-membered ring) Azetidine (4-membered ring) Pyrimidine and nitrosourea moieties
Aromatic Substituent Benzyl group Naphthalene Pyrimidine
Molecular Weight 270.76 g/mol Not reported ~267.7 g/mol (calculated from C₉H₁₄ClN₅O₂)
Functional Groups Amino, methyl carboxylate, hydrochloride Propoxy, naphthalene, hydrochloride Chloroethyl, nitrosourea, pyrimidine
Solubility Enhanced by hydrochloride salt Likely moderate (hydrochloride salt) Moderate (rapid renal excretion)
Key Observations:
  • Aromatic Groups : The benzyl group in the target compound vs. naphthalene in KHG26792 may lead to differences in lipophilicity and π-π interactions.
  • Salt Form : Both the target compound and KHG26792 are hydrochlorides, suggesting improved aqueous solubility compared to neutral analogs.

Pharmacokinetic and Metabolic Comparisons

ACNU :
  • Half-Life : Rapid plasma clearance (t₁/₂ ≈ 12 minutes in rats) .
  • Excretion : 72–95% of radioactivity excreted in urine within 24 hours, with metabolites including an intramolecular carbamoylating product .
  • Biological Activity : Antitumor effects attributed to the chloroethyl moiety, with minimal interaction of its isocyanate derivative with macromolecules .
Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate HCl :
  • However, its hydrochloride salt form suggests renal excretion may be a primary route, similar to ACNU.

Biological Activity

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C13H18ClN2O2
  • Molecular Weight : Approximately 270.75 g/mol
  • Functional Groups : Contains a pyrrolidine ring, an amino group, and a carboxylate group.

This unique arrangement of functional groups enhances its solubility and stability, making it suitable for various pharmacological applications.

Research indicates that methyl 4-amino-1-benzylpyrrolidine-3-carboxylate interacts with specific neurotransmitter receptors in the brain. Its modulation of neurotransmitter systems suggests potential therapeutic implications for neurological disorders such as depression and anxiety. The compound may influence neurotransmitter levels and signaling pathways, leading to its antidepressant activity.

Neuropharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that methyl 4-amino-1-benzylpyrrolidine-3-carboxylate may enhance mood by modulating serotonin and norepinephrine levels in the brain. This activity is critical for developing new antidepressant therapies.
  • Neurotransmitter Modulation : The compound has been shown to affect dopamine and glutamate signaling pathways, which are pivotal in various neuropsychiatric conditions. Its ability to modulate these pathways indicates its potential as a therapeutic agent in treating mood disorders.

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-amino-1-benzylpyrrolidine-3-carboxylate can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 1-benzylpyrrolidine-3-carboxylateC13H17N2O2Lacks the amino group at position 4
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylateC13H17N2O2Amino group shifted to position 3
BenzylpyrrolidineC11H15NSimplified structure without carboxylic acid

This table illustrates how variations in the molecular structure impact biological activity, particularly regarding receptor interactions and therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of methyl 4-amino-1-benzylpyrrolidine-3-carboxylate:

  • Neuropharmacological Studies : In vitro assays demonstrated that the compound significantly increased serotonin levels in neuronal cultures, suggesting its potential role as a serotonin reuptake inhibitor (SRI). This finding aligns with its proposed use in treating depression.
  • Animal Models : In rodent models of anxiety and depression, administration of methyl 4-amino-1-benzylpyrrolidine-3-carboxylate resulted in reduced anxiety-like behaviors and increased exploratory activity, supporting its antidepressant potential.
  • Comparative Studies : When compared to other known antidepressants, methyl 4-amino-1-benzylpyrrolidine-3-carboxylate exhibited a favorable safety profile with fewer side effects, highlighting its therapeutic promise.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride, and how can intermediates be purified?

  • Methodology : Synthesis typically involves sequential steps:

Preparation of the parent pyrrolidine-3-carboxylic acid derivative.

Methylation of the carboxylic acid group using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Benzylation at the pyrrolidine nitrogen using benzyl halides.

Salt formation with hydrochloric acid to yield the hydrochloride form .

  • Purification : Use column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize the compound’s structural integrity and stereochemistry?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl group at N1, methyl ester at C3). Key signals include δ ~3.7 ppm (ester -OCH₃) and δ ~4.5 ppm (benzyl -CH₂-) .
  • X-ray crystallography : Resolve absolute stereochemistry (if chiral centers exist) and confirm hydrogen bonding in the hydrochloride salt .
  • Mass spectrometry : ESI-MS to verify molecular weight (m/z 270.76 for [M+H]⁺) .

Q. What storage conditions are optimal for maintaining stability?

  • Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or photolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity, particularly its interaction with neurological targets?

  • Experimental Design :

  • Target selection : Prioritize receptors like σ-1 or dopamine D2-like receptors based on structural analogs (e.g., benzyl-pyrrolidine derivatives) .
  • Assays :
  • Radioligand binding assays (³H-labeled ligands) to measure affinity.
  • Functional assays (cAMP accumulation or calcium flux) for agonism/antagonism.
  • Controls : Use known inhibitors (e.g., haloperidol for σ-1) and validate results with knockout cell lines .

Q. How should conflicting data on the compound’s solubility or pharmacokinetic properties be resolved?

  • Approach :

  • Solubility : Compare results across solvents (e.g., PBS vs. DMSO) using nephelometry. Adjust pH (e.g., 1–2 for hydrochloride salt) to mimic gastric conditions .
  • PK studies : Use LC-MS/MS to measure plasma half-life in rodent models. Address discrepancies by standardizing administration routes (oral vs. intravenous) .
    • Statistical Analysis : Apply ANOVA with post-hoc tests (Bonferroni) to identify outliers and validate reproducibility .

Q. What strategies can optimize enantiomeric purity during synthesis?

  • Chiral Resolution :

  • Use chiral auxiliaries (e.g., (R)- or (S)-phenethylamine) during intermediate steps.
  • Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate stereoisomers .
    • Asymmetric Catalysis : Explore transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective benzylation .

Q. How can computational modeling predict the compound’s metabolic pathways?

  • In Silico Tools :

  • Docking Simulations (AutoDock Vina) : Predict CYP450 (3A4/2D6) binding sites for oxidation or N-debenzylation.
  • MetaSite : Identify potential metabolites (e.g., demethylated carboxylic acid derivatives) .
    • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

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